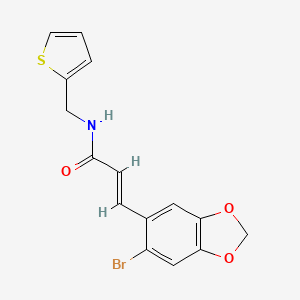

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-thienylmethyl)-2-propenamide

Description

Properties

IUPAC Name |

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3S/c16-12-7-14-13(19-9-20-14)6-10(12)3-4-15(18)17-8-11-2-1-5-21-11/h1-7H,8-9H2,(H,17,18)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYMNYHSAKLYHD-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)NCC3=CC=CS3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)NCC3=CC=CS3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-thienylmethyl)-2-propenamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A brominated benzodioxole moiety , which is known for its role in various biological interactions.

- A thienylmethyl group , contributing to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H12BrN2O3 |

| Molecular Weight | 336.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives of benzodioxole had significant cytotoxic effects on breast cancer cell lines through the activation of apoptotic pathways .

Antimicrobial Properties

There is evidence suggesting that compounds containing the benzodioxole structure possess antimicrobial properties. A comparative study indicated that similar derivatives exhibited activity against various bacterial strains, indicating potential use in treating infections .

Neuroprotective Effects

Research has indicated that certain benzodioxole derivatives can provide neuroprotective effects by modulating oxidative stress and inflammation pathways. This suggests a potential therapeutic application in neurodegenerative diseases .

Case Studies

- Case Study on Anticancer Effects :

- Antimicrobial Testing :

Comparison with Similar Compounds

Substituted Benzyl Analogs

Key Observations :

- The 2-chlorobenzyl and 4-chlorobenzyl analogs exhibit higher molecular weights (~394 g/mol) due to the addition of chlorine and an extended benzyl group .

- The thienylmethyl group in the target compound introduces sulfur, which may influence hydrogen bonding and solubility compared to chlorinated analogs .

Pharmacologically Active Analogs

- (2S)-2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-N-[4-(hydroxycarbamoyl)phenyl]-3-(4-methoxyphenyl)propanamide (1D): Features a hydroxamic acid moiety linked to a methoxyphenyl group, enhancing metal-binding capacity for enzyme inhibition .

Comparison with Target Compound :

- Bromine at the 6-position may enhance electrophilic reactivity compared to non-brominated analogs.

Hydrogen Bonding and Crystallographic Behavior

- Hydrogen Bonding : The thienylmethyl group’s sulfur atom may engage in weaker hydrogen bonds (C–H···S interactions) compared to chlorobenzyl analogs, which participate in stronger C–H···Cl or π–π stacking .

- Crystal Packing : The bromine atom in the target compound likely influences crystal symmetry and density, as seen in related benzodioxol structures analyzed via SHELX and ORTEP software .

Q & A

Basic: What are the optimal synthetic routes for (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-thienylmethyl)-2-propenamide?

Methodological Answer:

The synthesis typically involves coupling a brominated benzodioxolyl propenoic acid derivative with a thienylmethylamine. A two-step approach is recommended:

Esterification/Acid Activation : React 6-bromo-1,3-benzodioxol-5-yl propenoic acid with a coupling agent (e.g., DCC or EDCI) to form an active ester or mixed anhydride.

Amide Formation : Introduce the 2-thienylmethylamine group under mild basic conditions (e.g., triethylamine in dry DCM) to minimize side reactions.

Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yields. Similar protocols are validated for structurally related brominated amides .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Crystallization : Use slow evaporation in a mixed solvent system (e.g., DCM/hexane) to obtain high-quality crystals.

- Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

- Refinement : Use SHELXL for structure solution and refinement, ensuring R-factor < 0.04. Validate geometry with PLATON (e.g., check for omitted symmetry or twinning) .

- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) for peer review.

Advanced: How can hydrogen-bonding networks and π-π interactions be analyzed in this compound?

Methodological Answer:

Step 1 : Generate a Hirshfeld surface analysis (CrystalExplorer) to visualize intermolecular contacts.

Step 2 : Calculate interaction energies (e.g., using PIXEL method) to quantify C–H···O, N–H···O, or π-π stacking (benzodioxol-thiophene overlap).

Step 3 : Apply graph-set analysis (Etter’s rules) to classify motifs:

- D(2) patterns for dimeric hydrogen bonds.

- C(6) chains for extended networks .

Reference: Benzodioxol derivatives often exhibit C–H···O interactions between the dioxolane oxygen and thiophene protons .

Advanced: How do conformational dynamics (e.g., ring puckering) influence crystallographic data interpretation?

Methodological Answer:

- Puckering Analysis : Use Cremer-Pople coordinates to quantify ring puckering in the benzodioxol moiety. For five-membered rings, calculate total puckering amplitude () and phase angles () .

- Dynamic Effects : Perform variable-temperature XRD (100–300 K) to assess thermal motion. Refine anisotropic displacement parameters (ADPs) with SHELXL.

- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-311+G(d,p)) to identify discrepancies between experimental and theoretical conformers .

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data (e.g., E/Z isomerism)?

Methodological Answer:

- NMR vs. XRD : If NMR suggests a mixture but XRD shows a single isomer:

- Perform NOESY to detect through-space correlations (e.g., thienylmethyl protons and propenamide CH).

- Use SC-XRD to confirm the dominant isomer’s configuration.

- Dynamic Effects : Consider rotameric flexibility in solution (e.g., thienylmethyl rotation) causing averaged NMR signals. Low-temperature NMR (−40°C) can resolve splitting .

Advanced: What is the role of bromine in modulating electronic properties and reactivity?

Methodological Answer:

- Electron Density : Bromine’s electronegativity alters the benzodioxol ring’s electron density, directing electrophilic substitution. Use NBO analysis (Gaussian) to quantify charge distribution.

- Reactivity : Bromine enhances halogen bonding (C–Br···O/N), observed in co-crystal structures. Test via competitive crystallization with Lewis bases (e.g., pyridine derivatives) .

- Catalytic Effects : Bromine may slow amidation kinetics due to steric hindrance. Monitor via in situ IR (disappearance of acid C=O stretch at ~1700 cm⁻¹) .

Advanced: How to design stability studies for this compound under varying pH and temperature?

Methodological Answer:

- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hrs.

- Analytical Tools : Use HPLC-PDA (C18 column, acetonitrile/water + 0.1% TFA) to track degradation products.

- Kinetics : Apply Arrhenius equation to extrapolate shelf life. Activation energy () calculations require data at 25°C, 40°C, and 60°C .

Advanced: What computational strategies predict biological activity or binding modes?

Methodological Answer:

- Docking : Use AutoDock Vina with homology-modeled targets (e.g., kinases or GPCRs). The thienyl group may engage in hydrophobic pockets.

- MD Simulations : Run 100-ns simulations (AMBER) to assess binding stability. Monitor RMSD of the ligand-protein complex.

- QSAR : Train a model using IC₅₀ data from analogs (e.g., brominated benzodioxol amides) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.